1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine
Overview
Description
“1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine” is a chemical compound with the CAS Number: 1094372-75-4 . It has a molecular weight of 190.17 . The compound is stored at room temperature and appears as an oil .
Molecular Structure Analysis
The IUPAC Name of the compound is 1,1,1-trifluoro-3-(2-pyridinyl)-2-propanamine . The InChI Code is 1S/C8H9F3N2/c9-8(10,11)7(12)5-6-3-1-2-4-13-6/h1-4,7H,5,12H2 .Physical and Chemical Properties Analysis
The compound is stored at room temperature and appears as an oil . It has a molecular weight of 190.17 .Scientific Research Applications
Complexation with Cadmium(II)
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-amine exhibits unique complexation properties with metals. For instance, the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under specific conditions resulted in a mixture of molecules, which upon further reaction with cadmium iodide, led to the formation of a complex with distorted octahedral geometry. This complex was characterized by various spectroscopic methods and single-crystal X-ray diffraction, indicating its potential in studying and synthesizing metal-organic frameworks and complexes (Hakimi et al., 2013).
Formation of Trifluoromethyl-containing Heterocyclic Compounds
The chemical exhibits versatility in forming various compounds through reactions with nucleophiles. For example, methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates reacted with different mono- and difunctional nucleophiles resulting in the formation of acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives. This highlights its potential in synthetic organic chemistry for the creation of novel molecules with possible pharmaceutical applications (Sokolov & Aksinenko, 2010).
Asymmetric Reductive Amination
The compound plays a critical role in the synthesis of chiral amines. A highly direct asymmetric reductive amination process involving a variety of ketone substrates, including 2-acetyl-6-substituted pyridines and 1-(6-methylpyridin-2-yl)propan-2-one, was reported. This process utilized ammonium trifluoroacetate as the nitrogen source and achieved excellent enantioselectivity and conversion, indicating its potential in the synthesis of chiral molecules for pharmaceuticals (Yamada, Azuma, & Yamano, 2021).
Trans-Platinum(II) Complexes Synthesis
The compound has been utilized in the synthesis of trans-Pt(II) compounds with amine ligands bearing long perfluorinated chains. These complexes have been studied for their stability, reactivity with DNA and proteins, and their antiproliferative activity, indicating potential uses in chemotherapy and cancer treatment (Cabrera et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1,1,1-trifluoro-3-pyridin-2-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7(12)5-6-3-1-2-4-13-6/h1-4,7H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSOCHWJZUSKPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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